
N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives has been reported . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis
All the synthesized compounds were subjected to chemical characterization (NMR, FTIR and elemental analysis) .Chemical Reactions Analysis
The synthesized compounds were further tested for biological activities (antioxidant, antibacterial, antifungal and α-glucosidase) . The antioxidant properties of compound 3h (IC 50 ± SEM = 141.9 ± 1.12 µg/mL) were found maximum in comparison to the rest of the derivatives .Physical And Chemical Properties Analysis
The chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Development of Novel Reagents : Research on related compounds like N-Ethyl-5-phenylisoxazolium-3′-sulfonate highlights its use as a spectrophotometric probe for identifying specific residues in proteins under appropriate conditions, suggesting potential for analytical applications in biochemistry and molecular biology (Llamas et al., 1986).
Antimicrobial Properties : Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized, showing significant antibacterial and antifungal activities. This opens avenues for the development of new antimicrobial agents (Baranovskyi et al., 2018).
Corrosion Inhibition : Studies on triazole derivatives demonstrate their efficacy as corrosion inhibitors for metals in acidic media. Such compounds can be essential in developing protective coatings for metals used in various industries (Lagrenée et al., 2002).
Catalysis and Synthesis : Novel nano-sized N-sulfonated Brönsted acidic catalysts have been introduced for promoting the synthesis of polyhydroquinoline derivatives and 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, highlighting their role in facilitating chemical reactions under solvent-free conditions (Goli-Jolodar et al., 2016).
Antiviral and Antimicrobial Agents : The synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides for antiviral activity offer potential applications in developing treatments against viral infections (Chen et al., 2010).
Wirkmechanismus
The antibacterial results showed the compounds 3d and 3h as a significant bacterial inhibitor . The significant fungicidal activity was observed by compound 3a with the zone of inhibition up to 24 mm . When the effect was observed on α-glucosidase activity, the highest enzyme inhibition activity was observed by 3h (IC 50 ± SEM 134.4 ± 1.01 µg/mL) followed by 3c (IC 50 ± SEM = 157.3 ± 1.11 µg/mL) .
Zukünftige Richtungen
The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests a promising future direction for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-chlorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-10-15(11(2)20)24-16(18-10)19-14(21)4-3-9-25(22,23)13-7-5-12(17)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTZXXDKTKWLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

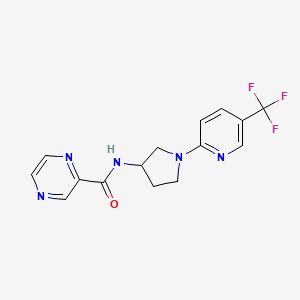
![4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2721263.png)
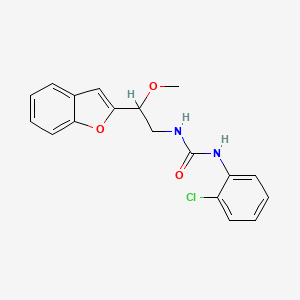
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)

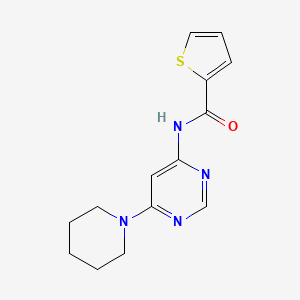
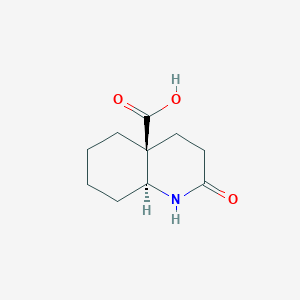
![2-[[5-Methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2721271.png)
amine](/img/structure/B2721276.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2721279.png)
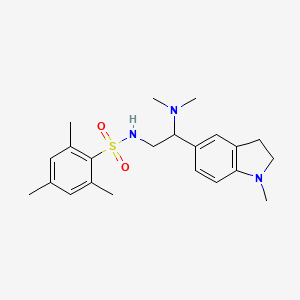

![N-Benzyl-3-azabicyclo[0.2.3]heptane](/img/structure/B2721284.png)
